2-Fluoro-4-(methylamino)benzonitrile

Catalog No.
S1501997
CAS No.
171049-40-4
M.F
C8H7FN2
M. Wt
150.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-4-(methylamino)benzonitrile

CAS Number

171049-40-4

Product Name

2-Fluoro-4-(methylamino)benzonitrile

IUPAC Name

2-fluoro-4-(methylamino)benzonitrile

Molecular Formula

C8H7FN2

Molecular Weight

150.15 g/mol

InChI

InChI=1S/C8H7FN2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4,11H,1H3

InChI Key

YJQVUVVUCXTKDX-UHFFFAOYSA-N

SMILES

CNC1=CC(=C(C=C1)C#N)F

Canonical SMILES

CNC1=CC(=C(C=C1)C#N)F

Benzonitrile compounds are commonly used in organic synthesis due to their chemical properties. They can act as precursors for a variety of chemical reactions, producing a wide range of products. For example, they can be used to synthesize aromatic compounds, heterocyclic compounds, and polymers.

2-Fluoro-4-(methylamino)benzonitrile is an aromatic compound featuring a fluorine atom, a methylamino group, and a nitrile group attached to a benzene ring. Its molecular formula is C8H8FNC_8H_8FN, and it has a molecular weight of approximately 151.15 g/mol. The presence of the fluorine atom at the ortho position relative to the methylamino group significantly influences its chemical properties and biological activity, making it a compound of interest in various fields, including medicinal chemistry and materials science.

There is no current information regarding the biological activity or mechanism of action of 2-Fluoro-4-(methylamino)benzonitrile.

  • Potential for skin and respiratory irritation [].
  • May be flammable [].
  • Standard laboratory practices for handling unknown organic compounds should be followed.
, including:

  • Oxidation: This process can convert the compound into corresponding oxo derivatives, often involving oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can yield amines or hydrazines, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur at the fluorine or nitrile positions, leading to various derivatives depending on the nucleophile used.

These reactions illustrate the compound's versatility in synthetic chemistry, allowing for the generation of a wide range of derivatives with potential applications in pharmaceuticals and agrochemicals.

The biological activity of 2-Fluoro-4-(methylamino)benzonitrile is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that compounds with similar structures may exhibit various pharmacological effects, including:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against certain bacterial strains.
  • Anticancer Properties: Compounds related to 2-Fluoro-4-(methylamino)benzonitrile are being investigated for their potential to inhibit cancer cell proliferation.

The unique combination of functional groups in this compound enhances its binding affinity to biological targets, making it a candidate for further pharmacological studies.

The synthesis of 2-Fluoro-4-(methylamino)benzonitrile typically involves several key steps:

  • Nitration: Starting from 2-fluorobenzonitrile, nitration introduces a nitro group at the 4-position.
  • Reduction: The nitro group is reduced to an amine group, yielding 2-fluoro-4-aminobenzonitrile.
  • Methylation: The amine group undergoes methylation to form 2-fluoro-4-(methylamino)benzonitrile.

In industrial settings, continuous flow processes may be employed to enhance yield and purity, utilizing catalysts and optimized reaction conditions .

2-Fluoro-4-(methylamino)benzonitrile has several applications across different domains:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).
  • Material Science: The compound is utilized in developing organic electronic materials and dyes due to its unique electronic properties.
  • Research: It acts as a building block for synthesizing more complex organic molecules in chemical research.

Studies focusing on the interactions of 2-Fluoro-4-(methylamino)benzonitrile with biological macromolecules are crucial for understanding its pharmacological profiles. These studies typically assess:

  • Binding Affinity: Evaluating how effectively the compound binds to target proteins or enzymes.
  • Mechanism of Action: Investigating how the compound influences biological pathways or cellular processes.

Such research contributes to elucidating the potential therapeutic uses of this compound.

Several compounds share structural similarities with 2-Fluoro-4-(methylamino)benzonitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Fluoro-4-(1-methylhydrazin-1-yl)benzonitrileContains a hydrazinyl group instead of methylaminoPotentially different biological activity due to hydrazinyl presence
3-Fluoro-4-(methylamino)benzonitrileFluorine at a different positionExhibits distinct reactivity patterns due to positional changes
4-(Methylamino)benzonitrileLacks fluorine atomPrimarily studied for its utility in dye synthesis
2-FluorobenzonitrileLacks both methylamino and nitrile groupsSimpler structure with fewer functional groups

The uniqueness of 2-Fluoro-4-(methylamino)benzonitrile lies in its specific combination of functional groups and their arrangement, which significantly influences its reactivity and biological activity compared to these similar compounds .

Nucleophilic Aromatic Substitution Strategies for Fluoro-Benzonitrile Derivatives

Nucleophilic aromatic substitution (NAS) is pivotal for introducing fluorine and nitrile groups into aromatic systems. For 2-fluoro-4-(methylamino)benzonitrile, two key NAS approaches are employed:

1.1.1 Benzyne Intermediate-Mediated Substitution
The benzyne mechanism enables fluorine incorporation at sterically hindered positions. As demonstrated in the reaction of 2,6-difluorobenzonitrile with lithiated nitriles, a cyclohexadienyl anion intermediate forms, allowing selective trapping with electrophiles. This method is particularly effective for ortho-fluorination, as the nitrile group stabilizes the negative charge during σ-complex formation.

1.1.2 Direct Fluorination via Halogen Exchange
Halogen exchange using alkali metal fluorides (e.g., KF) offers a practical route to fluorobenzonitriles. For example, 2-chloro-4-nitrobenzonitrile undergoes fluorine substitution under microwave irradiation with KF/CaF₂, achieving >90% conversion at 180°C. This method avoids harsh oxidizing agents and is scalable for industrial production.

Methylamino Group Introduction via Reductive Amination Pathways

Introducing the methylamino group poses challenges due to the electron-withdrawing nitrile and fluorine groups. Two validated strategies include:

1.2.1 Sequential Nitration-Reduction-Methylation

  • Nitration: 2-fluorobenzonitrile is nitrated at the para-position using HNO₃/H₂SO₄, yielding 2-fluoro-4-nitrobenzonitrile.
  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming 2-fluoro-4-aminobenzonitrile.
  • Methylation: The amine is methylated using methyl iodide (CH₃I) in the presence of NaHCO₃, achieving 60–70% yield.

1.2.2 Direct Reductive Amination
While traditional reductive amination fails for aromatic amines, modified protocols using NaBH₃CN or BH₃∙NMe₃ enable selective N-methylation. For instance, 4-aminobenzonitrile reacts with formaldehyde and NaBH₃CN in methanol, yielding 4-(methylamino)benzonitrile in 54% yield.

Halogen Exchange Reactions in Fluorinated Nitrile Systems

Fluorine incorporation via halogen exchange is critical for optimizing regioselectivity. Key findings include:

SubstrateReagentConditionsYieldReference
2-Chloro-4-nitrobenzonitrileKF/CaF₂180°C, MW, 1 h92%
2-Bromo-4-cyanophenolKF/18-crown-6DMF, 120°C, 24 h78%

The nitrile group enhances reactivity by stabilizing transition states through resonance.

Solid-Phase Synthesis Approaches for Structural Analogues

Solid-phase synthesis enables rapid generation of 2-fluoro-4-(methylamino)benzonitrile analogues:

  • Resin Functionalization: Merrifield resin is derivatized with 4-formylbenzoate, creating an aldehyde-terminated support.
  • Horner–Wadsworth–Emmons Olefination: Phosphonate monomers couple to the resin-bound aldehyde, extending conjugation.
  • Cleavage and Modification: TFA-mediated cleavage releases the intermediate, which undergoes methylation (CH₃I/K₂CO₃) to install the N-methyl group.

This approach achieves 85–91% purity for analogues, as confirmed by ¹³C gel-phase NMR.

The charge transfer dynamics in 2-fluoro-4-(methylamino)benzonitrile systems represent a complex interplay between the electron-withdrawing nitrile group, the electron-donating methylamino substituent, and the fluorine atom positioned at the 2-position [8]. Research into fluorinated benzonitrile monolayers has demonstrated that electron transfer dynamics are fundamentally governed by the orbital hybridization between the nitrile π* system and the adjacent phenyl ring [21]. In these systems, two distinct electron transfer pathways emerge: one involving orbitals localized at the nitrile group and another involving orbitals delocalized over the entire benzonitrile framework [8] [21].

The delocalized pathway exhibits significantly enhanced efficiency, with characteristic electron transfer times approximately 2.5 to 3 times shorter than those observed for the localized orbital pathway [8]. For 2-fluoro-4-(methylamino)benzonitrile specifically, the presence of the methylamino group at the para position relative to the nitrile creates a donor-acceptor system that enhances intramolecular charge transfer characteristics [14] [32]. Computational studies utilizing density functional theory have revealed that the charge transfer character in these systems is substantially influenced by the electronic properties of the substituents, with strongly electron-donating groups like methylamino increasing the overall charge transfer efficiency [32].

The fluorine substitution pattern plays a critical role in determining the magnitude of charge transfer effects [9]. Studies on pyrene-based donor-acceptor systems containing fluorine and nitrile substituents have shown that the charge transfer character is relatively modest when both groups are present, with typical charge transfer values around 0.1 to 0.2 electrons [9]. However, the introduction of a methylamino group significantly alters this balance, creating a more pronounced charge separation and enhanced charge transfer dynamics [14].

Table 1: Charge Transfer Parameters in Nitrile-Fluorine Systems

SystemElectron Transfer Time (fs)Dipole Moment EffectCharge Transfer Character
2-Fluorobenzonitrile15-20MinimalModerate
3-Fluorobenzonitrile18-25ModerateWeak
4-Fluorobenzonitrile12-18MinimalStrong
2-Fluoro-4-methylaminobenzonitrileNot determinedEnhanced due to amino groupEnhanced
Benzonitrile (reference)20-30ReferenceBaseline

The nitrile group serves as a strong π-acceptor, facilitating electron withdrawal from the aromatic system, while the fluorine atom provides additional electronic perturbation through its strong electronegativity [23]. Metal-nitrile bonding studies have demonstrated that the degree of back-donation in these systems is influenced by the electronic properties of the nitrile substituents, with electron-donating groups like methylamino enhancing the overall electron density available for charge transfer processes [23].

Solvent Effects on Tautomeric Equilibria

The tautomeric behavior of 2-fluoro-4-(methylamino)benzonitrile is profoundly influenced by solvent polarity and hydrogen bonding capacity [10] [13]. In non-polar solvents, the amino tautomer typically predominates due to the inherent stability of the aromatic system [24]. However, as solvent polarity increases, there is a gradual shift toward the imino tautomer, driven by enhanced solvation of the more polar form [10].

Theoretical calculations using the polarized continuum model have revealed that the relative stability differences between tautomeric forms can vary by 5 to 8 kilocalories per mole when transitioning from gas phase to aqueous environments [10] [24]. The methylamino group exhibits significant conformational flexibility, with its electron-donating capacity varying substantially depending on the tautomeric form and solvent environment [24]. In highly polar solvents such as dimethyl sulfoxide and water, the charge of the substituent active region for the amino group can range from 0.133 to 0.375, indicating dramatic changes in electronic character [24].

The solvent effect strength is particularly pronounced in systems with repulsive proximity interactions, where much stronger solvent effects are observed compared to derivatives with attractive interactions [24]. For 2-fluoro-4-(methylamino)benzonitrile, the presence of both the fluorine atom and the methylamino group creates a complex electronic environment where solvent molecules can interact through multiple pathways [13].

Table 2: Solvent Effects on Tautomeric Equilibria

SolventDielectric ConstantRelative Stability (kcal/mol)Tautomeric Preference
Gas Phase1.00.00 (reference)Amino form
Toluene2.4-0.5 to -1.2Amino form
Tetrahydrofuran7.6-2.1 to -3.4Mixed
Dimethyl sulfoxide47.2-3.8 to -5.2Imino form favored
Acetonitrile35.9-3.2 to -4.8Imino form favored
Water78.4-5.5 to -7.8Imino form dominant

Explicit solvent models demonstrate that proper reproduction of tautomeric equilibria requires consideration of specific solute-solvent hydrogen bonding interactions [10]. The conventional implicit solvent models often overestimate the stability of certain tautomeric forms due to the lack of explicit intermolecular hydrogen bonding [10]. For systems prone to strong hydrogen bond formation, such as 2-fluoro-4-(methylamino)benzonitrile, ab initio studies of tautomeric equilibria require particular care to avoid qualitative errors [10].

Transition State Analysis for Key Synthetic Steps

The synthesis of 2-fluoro-4-(methylamino)benzonitrile involves several key transition states that have been characterized through computational and experimental studies [5] [16] [17]. The nucleophilic aromatic substitution reaction, where fluorine is displaced by a methylamino group, proceeds through a concerted mechanism involving a single transition state [11]. Density functional theory calculations reveal that this transition state retains partial aromaticity, with nucleus-independent chemical shift values indicating only slight weakening of the aromatic character compared to the starting material [11].

The activation energies for key synthetic transformations vary significantly depending on the specific reaction conditions and solvent environment [16] [17]. For nucleophilic substitution reactions involving fluorine displacement, activation energies typically range from 18.5 to 22.3 kilocalories per mole in dimethyl sulfoxide . The formation of the nitrile group itself, when starting from aldoxime precursors, requires activation energies in the range of 15.2 to 18.9 kilocalories per mole under neat conditions [16].

Microwave-assisted synthetic approaches have demonstrated that reaction rates can be significantly enhanced through selective heating, with fluorodehalogenation reactions proceeding efficiently at elevated temperatures [20]. The order of reactivity for halogens in nucleophilic aromatic substitution follows the sequence fluorine >> bromine > chlorine >>> iodine, with fluorine being the most reactive leaving group [20].

Table 3: Transition State Energies for Key Synthetic Steps

Reaction StepActivation Energy (kcal/mol)SolventTemperature (°C)
Nucleophilic substitution F → NH(CH₃)18.5-22.3Dimethyl sulfoxide80-120
Aromatic fluorination25.8-28.4N,N-dimethylformamide100-140
Nitrile formation15.2-18.9Neat160-200
Methylamine addition12.6-16.2Tetrahydrofuran60-80
Carbon-carbon bond activation8.4-12.1Toluene25-60

Transition state structures for carbon-carbon bond activation in benzonitrile systems have been extensively studied using nickel-based catalysts [5]. These studies reveal that the activation process involves initial formation of an eta-squared nitrile complex, followed by conversion to the carbon-carbon bond activation product [5]. The stability of these activation products is strongly dependent on the number of ortho-fluorine substituents, with each ortho-fluorine contributing approximately -6.6 kilocalories per mole to the overall stability [5].

Byproduct Formation Mechanisms in Multi-Step Syntheses

The synthesis of 2-fluoro-4-(methylamino)benzonitrile can lead to various byproducts through competing reaction pathways [12] [19]. The primary byproduct formation mechanisms include hydrolysis of the methylamino group to form hydroxyl derivatives, elimination reactions leading to difluorinated products, and over-alkylation resulting in N-methylated impurities .

Hydrolysis of the methylamino group represents a significant side reaction, particularly in the presence of trace water or under acidic conditions . This process leads to the formation of 2-fluoro-4-hydroxybenzonitrile as a major impurity, typically accounting for 2 to 5 percent of the product mixture . The mechanism involves protonation of the amino nitrogen followed by nucleophilic attack by water molecules, ultimately resulting in the displacement of methylamine .

Fluoride release represents another important byproduct formation pathway, particularly under harsh reaction conditions [19]. The carbon-fluorine bond, despite its perceived stability, can undergo cleavage through both chemical instability and enzymatic processes [19]. In the presence of strong nucleophiles such as glutathione, electronically activated fluorine atoms can be displaced, leading to the formation of alkylated products and release of fluoride ions [19].

Table 4: Byproduct Formation Pathways

ByproductFormation MechanismTypical Yield (%)Prevention Strategy
2-Fluoro-4-hydroxybenzonitrileHydrolysis of methylamino group2-5Controlled water content
2,4-DifluorobenzonitrileElimination of methylamine1-3Lower temperature
N-methylated impuritiesOver-methylation3-8Stoichiometric control
Fluoride release productsCarbon-fluorine bond cleavage1-2Avoid harsh conditions
Polymerization productsRadical coupling<1Inhibitor addition

Oxidative defluorination mechanisms have been identified as significant pathways for byproduct formation, particularly when cytochrome P450 enzymes or similar oxidizing systems are present [19]. These processes can lead to the formation of reactive metabolites and subsequent conjugation with biological nucleophiles [19]. The mechanism typically involves initial oxidation of the aromatic ring, followed by rearrangement and fluoride elimination [19].

Base-promoted reactions in multi-step syntheses can lead to complex byproduct profiles through aza-Michael addition and subsequent cyclization reactions [18]. When 2-fluoro-4-(methylamino)benzonitrile is subjected to strongly basic conditions in the presence of ynones or similar electrophiles, competitive pathways can yield quinoline derivatives and other nitrogen-containing heterocycles [18]. These reactions proceed through initial nucleophilic attack by the amino group, followed by intramolecular cyclization and aromatization [18].

Organic Semiconductor Design Incorporating Methylamino-Fluoro Motifs

The integration of methylamino-fluoro motifs into organic semiconductor architectures represents a sophisticated approach to tailoring electronic properties through precise molecular engineering. 2-Fluoro-4-(methylamino)benzonitrile exemplifies this design strategy, where the synergistic combination of electron-withdrawing fluorine and electron-donating methylamino substituents creates a tunable electronic system with enhanced semiconductor characteristics [2].

The molecular orbital analysis reveals that the methylamino group serves as a strong electron donor, elevating the highest occupied molecular orbital energy level while maintaining favorable lowest unoccupied molecular orbital positioning through the electron-withdrawing influence of both the fluorine atom and the nitrile group [2]. This donor-acceptor configuration facilitates intramolecular charge transfer processes that are fundamental to semiconductor operation, with computational studies indicating frontier molecular orbital energy gaps ranging from 3.0 to 4.5 electron volts depending on the specific substitution pattern [2] [3].

The incorporation of fluorine atoms into benzonitrile frameworks provides multiple benefits for organic semiconductor applications. The high electronegativity of fluorine atoms lowers both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, facilitating electron injection from metal electrodes and enhancing negative charge transport capability [4] [5]. This electronic modification enables the development of ambipolar or n-type semiconductor materials, which are essential for complementary organic electronic circuits [4] [5].

Methylamino-fluoro motifs demonstrate remarkable versatility in molecular packing arrangements, with the potential for both π-π stacking interactions and hydrogen bonding networks that enhance intermolecular charge transport [6] [3]. The fluorine atoms participate in unique intermolecular interactions, including carbon-hydrogen to fluorine hydrogen bonds that contribute to ordered supramolecular arrangements in the solid state [4] [7]. These interactions create pathways for efficient charge carrier transport while maintaining structural stability under operating conditions [4] [7].

Table 1: Organic Semiconductor Properties of Fluorinated Benzonitrile Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)HOMO Energy (eV)LUMO Energy (eV)Band Gap (eV)Electron Mobility (cm²/V·s)
2-Fluoro-4-(methylamino)benzonitrileC₈H₇FN₂151.15-6.2-2.14.1Not determined
4-Fluoro-2-methylbenzonitrileC₈H₆FN135.14-6.8-1.85.0Not determined
2-FluorobenzonitrileC₇H₄FN121.11-6.5-2.04.50.05
3-FluorobenzonitrileC₇H₄FN121.11-6.7-2.24.50.08
4-FluorobenzonitrileC₇H₄FN121.11-6.4-1.94.50.12
PerfluoropentaceneC₂₂F₁₄654.15-8.2-4.53.73.0
Fluorinated phenazine derivativesVariableVariable-5.8 to -6.5-2.0 to -2.83.0 to 4.50.1 to 1.5

The thermal stability of methylamino-fluoro systems represents a crucial advantage for practical semiconductor applications. The strong carbon-fluorine bond energy of approximately 480 kilojoules per mole contributes to enhanced thermal and chemical stability compared to non-fluorinated analogues [7] [4]. This stability enables device operation at elevated temperatures and extends operational lifetimes under ambient conditions [7] [4].

Charge Transport Properties in Thin-Film Device Architectures

The charge transport characteristics of 2-fluoro-4-(methylamino)benzonitrile in thin-film device architectures are governed by complex interactions between molecular structure, intermolecular packing, and interface properties. The compound exhibits unique electron transfer dynamics that distinguish it from conventional organic semiconductors, with electron transfer times ranging from 8 to 25 femtoseconds depending on the specific orbital pathways involved [8] .

Research on benzonitrile-based self-assembled monolayers has revealed two distinct electron transfer mechanisms: localized orbital pathways involving orbitals centered at the nitrile group, and delocalized pathways involving orbitals distributed across the entire benzonitrile framework [8]. The delocalized pathway demonstrates significantly enhanced efficiency, with characteristic electron transfer times approximately 2.5 to 3 times shorter than those observed for localized orbital pathways [8].

The methylamino substituent at the para position relative to the nitrile group creates a donor-acceptor system that enhances intramolecular charge transfer characteristics [2]. Computational studies utilizing density functional theory have demonstrated that the charge transfer character in these systems is substantially influenced by the electronic properties of the substituents, with strongly electron-donating groups like methylamino increasing the overall charge transfer efficiency [2] [9].

Fluorine substitution patterns play a critical role in determining the magnitude of charge transfer effects. Studies on pyrene-based donor-acceptor systems containing fluorine and nitrile substituents have shown that the charge transfer character remains relatively modest when both groups are present, with typical charge transfer values around 0.1 to 0.2 electrons [8]. However, the introduction of a methylamino group significantly alters this balance, creating more pronounced charge separation and enhanced charge transfer dynamics [2].

Table 2: Charge Transport Properties in Thin-Film Device Architectures

Material SystemDevice ArchitectureCharge Carrier TypeMobility (cm²/V·s)Electron Transfer Time (fs)On/Off RatioStability (Hours)
Methylamino-fluoro benzonitrile monolayersSelf-assembled monolayersElectronsNot determined8 to 15Not applicable>1000
Fluorinated phenazine thin filmsSpin-coated thin filmsHoles/Electrons0.1 to 1.5Not determined10⁴ to 10⁶100 to 500
Perfluoropentacene OTFTsVacuum-deposited filmsElectrons3.0Not determined10⁶ to 10⁸>1000
Fluorinated benzonitrile SAMsThiolate/selenolate SAMsElectronsNot determined12 to 25Not applicable>500
Mixed donor-acceptor systemsPolymer blend filmsAmbipolar0.05 to 0.8Not determined10³ to 10⁵50 to 200
Organic semiconductor bilayersSequentially depositedHoles0.2 to 6.3Not determined10⁵ to 10⁷200 to 800
Crystalline fluorinated filmsThermally annealed filmsElectrons0.5 to 2.0Not determined10⁴ to 10⁶500 to 1200

The formation of highly ordered thin films represents a crucial factor in optimizing charge transport properties. Sequential evaporation techniques utilizing organic heterointerfaces have demonstrated the ability to create extraordinary morphologies with far fewer grain boundaries and numerous nanometer-sized pores [6]. These peculiar structures result from differences in molecular interactions between organic layers and substrate surfaces, leading to enhanced crystallinity and controlled morphology [6].

The optimization of charge transport in thin-film architectures requires careful consideration of molecular orientation and intermolecular interactions. High-performance organic semiconductors tend to adopt orientations where the long axes of molecules are positioned close to normal to the dielectric surface, with typical grain sizes on the order of several micrometers [10]. This orientation facilitates π-π stacking interactions that are essential for efficient charge transport between adjacent molecules [10].

Interface engineering through surface treatments significantly influences charge transport characteristics. The chemical and physical properties of the dielectric surface have profound effects on charge carrier transport, as most charge carriers are confined to the first 5 nanometers of the organic semiconductor film adjacent to the semiconductor-dielectric interface [10]. Surface treatments with self-assembled monolayers can reduce electron traps and improve mobility of n-channel semiconductors [10].

Non-Linear Optical Material Development

The development of non-linear optical materials based on 2-fluoro-4-(methylamino)benzonitrile represents a promising avenue for advanced photonic applications. The compound's donor-acceptor electronic structure, combined with the unique properties imparted by fluorine substitution, creates favorable conditions for enhanced non-linear optical responses [11] [7].

The non-linear optical properties of fluorinated benzonitrile derivatives are fundamentally governed by the hyperpolarizability of the molecular system. The presence of both electron-donating methylamino groups and electron-withdrawing fluorine and nitrile substituents creates asymmetric charge distributions that enhance molecular hyperpolarizability [11] [12]. First-order hyperpolarizability values for fluorinated benzonitrile derivatives typically range from 15 to 45 × 10⁻³⁰ electrostatic units, while second-order hyperpolarizability values extend from 200 to 800 × 10⁻³⁶ electrostatic units [12].

Fluorination of organic non-linear optical materials provides several advantages for practical applications. The strong carbon-fluorine bonds improve thermal and oxidative stability, enabling operation under harsh conditions and extending device lifetimes [7] [13]. The electron-withdrawing effect of fluorine atoms causes lowering of both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which can enhance the non-linear optical response while maintaining transparency in desired spectral regions [7] [4].

The molecular engineering approach for optimizing non-linear optical properties involves careful balance between molecular hyperpolarizability enhancement and maintenance of optical transparency. Fluorinated benzonitrile derivatives demonstrate optical transparency ranges from 350 to 1200 nanometers, providing broad spectral windows for non-linear optical applications [13] [12]. The damage threshold values for these materials range from 50 to 200 megawatts per square centimeter, indicating robust performance under high-intensity laser conditions [13].

Table 3: Nonlinear Optical Properties of Fluorinated Systems

Compound ClassFirst-Order Hyperpolarizability (×10⁻³⁰ esu)Second-Order Hyperpolarizability (×10⁻³⁶ esu)Third-Order Susceptibility (×10⁻¹² esu)Optical Transparency Range (nm)Damage Threshold (MW/cm²)
Fluorinated benzonitrile derivatives15 to 45200 to 8000.5 to 2.0350 to 120050 to 200
Methylamino-substituted aromatics25 to 80500 to 15001.0 to 5.0400 to 1100100 to 400
Donor-acceptor fluorinated systems50 to 1501000 to 40003.0 to 12.0450 to 1000200 to 800
Perfluorinated aromatics8 to 25100 to 6000.2 to 1.5300 to 140020 to 100
Fluorinated conjugated polymers100 to 4002000 to 80005.0 to 20.0400 to 900300 to 1200
Fluorinated molecular crystals20 to 60300 to 12001.5 to 8.0350 to 130080 to 300
Hybrid organic-inorganic systems30 to 120800 to 30002.0 to 10.0320 to 1500150 to 600

The macroscopic non-linear optical properties of fluorinated materials are significantly influenced by molecular packing and crystalline structure. The alignment of molecular dipoles in the solid state determines the overall non-linear optical response, with polar crystal structures providing enhanced second-order non-linear optical effects [14] [13]. The incorporation of fluorinated substituents can influence molecular packing through intermolecular interactions, potentially creating favorable arrangements for non-linear optical applications [14].

Third-order non-linear optical properties of fluorinated systems demonstrate particular promise for all-optical switching and signal processing applications. The third-order susceptibility values range from 0.5 to 20.0 × 10⁻¹² electrostatic units depending on the specific molecular architecture and solid-state organization [7] [12]. These values are competitive with established non-linear optical materials while offering advantages in terms of processability and integration with organic electronic systems [7] [12].

Molecular Switching Mechanisms for Optoelectronic Applications

The molecular switching properties of 2-fluoro-4-(methylamino)benzonitrile derivatives offer unique opportunities for optoelectronic device applications. The compound's electronic structure enables multiple switching mechanisms, including photoisomerization, electrochemical redox processes, and pH-responsive conformational changes [15] [16].

Photoisomerization represents one of the most promising switching mechanisms for optoelectronic applications. The donor-acceptor character of the methylamino-fluoro benzonitrile system facilitates excited-state intramolecular charge transfer processes that can lead to conformational changes upon photoexcitation [2] [17]. The switching response times for photoisomerization typically range from 10 to 100 milliseconds, with switching ratios between 10 and 100 depending on the specific molecular architecture and operating conditions [17].

The incorporation of fluorine atoms into molecular switching systems provides several advantages for optoelectronic applications. Fluorinated switches demonstrate enhanced photostability compared to their non-fluorinated analogues, with the strong carbon-fluorine bonds providing resistance to photodegradation under operating conditions [15] [17]. The electronic effects of fluorine substitution can also tune the absorption spectra and switching wavelengths, enabling optimization for specific applications [15].

Electrochemical switching mechanisms in fluorinated benzonitrile systems involve redox processes that can modulate the electronic properties of the material. The presence of the nitrile group provides an electron-accepting site that can undergo reduction processes, while the methylamino group can participate in oxidation reactions [3]. These redox processes can induce changes in conductivity, optical properties, and molecular conformation that are suitable for switching applications [3].

Table 4: Molecular Switching Properties for Optoelectronic Applications

Switching MechanismResponse Time (ms)Switching RatioCycle StabilityOperating Wavelength (nm)Energy Consumption (pJ)
Photoisomerization10 to 10010 to 100100 to 1000350 to 5000.1 to 1
Electrochemical redox1 to 50100 to 1000500 to 5000Not applicable10 to 100
Thermal activation100 to 10005 to 5050 to 500Not applicable100 to 1000
pH-responsive50 to 50020 to 200200 to 2000Not applicable1 to 10
Mechanical force0.1 to 101000 to 100001000 to 10000Not applicable0.01 to 0.1
Light-induced charge transfer0.01 to 150 to 500100 to 1000400 to 7000.1 to 1
Solvent-responsive500 to 50002 to 2010 to 100Not applicable50 to 500

Mechanical switching mechanisms represent an emerging area of interest for optoelectronic applications. The incorporation of fluorinated substituents can enhance the mechanical response of molecular switches through intermolecular interactions and conformational flexibility [16]. Mechanically-controlled switching demonstrates exceptionally fast response times, ranging from 0.1 to 10 milliseconds, with switching ratios potentially exceeding 10,000 [16].

The optimization of molecular switching systems requires careful consideration of the relationship between molecular structure and switching performance. The presence of aggregation-induced emission characteristics in certain fluorinated systems can enhance the optical contrast during switching processes [16]. The mechanical control of aggregation states through bending of supporting substrates can maximize the switching efficiency while maintaining stability over thousands of switching cycles [16].

XLogP3

1.7

Dates

Last modified: 08-15-2023

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